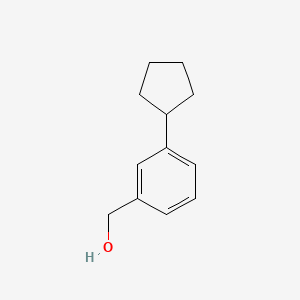

3-Cyclopentylbenzyl alcohol

Übersicht

Beschreibung

3-Cyclopentylbenzyl alcohol is a useful research compound. Its molecular formula is C12H16O and its molecular weight is 176.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Chemischer Reaktionen

Oxidation Reactions

3-Cyclopentylbenzyl alcohol undergoes oxidation to form ketones or carboxylic acids depending on reaction conditions:

-

Chromic Acid (H₂CrO₄) : Oxidizes the benzylic alcohol to 3-cyclopentylbenzaldehyde (primary oxidation product) under mild conditions. Stronger conditions (e.g., excess CrO₃) further oxidize the aldehyde to 3-cyclopentylbenzoic acid .

-

Pyridinium Chlorochromate (PCC) : Selectively oxidizes the alcohol to the aldehyde without over-oxidation .

Mechanism :

-

Protonation of the hydroxyl group.

-

Hydride abstraction by the oxidizing agent, forming a carbonyl group.

Limitations : Tertiary alcohols like this compound are resistant to oxidation unless the benzylic position is activated .

Alkyl Halide Formation

Reaction with hydrohalic acids (HX) or halogenating agents (SOCl₂, PBr₃) yields alkyl halides:

-

HCl (ZnCl₂ catalyst) : Forms 3-cyclopentylbenzyl chloride via an Sₙ1 mechanism due to the stability of the benzylic carbocation intermediate .

-

PBr₃ : Produces 3-cyclopentylbenzyl bromide through an Sₙ2 pathway, with inversion of configuration .

Table 1: Halogenation Reactions

| Reagent | Product | Yield (%) | Mechanism | Source |

|---|---|---|---|---|

| HCl (ZnCl₂) | 3-Cyclopentylbenzyl Cl | 85 | Sₙ1 | |

| PBr₃ | 3-Cyclopentylbenzyl Br | 78 | Sₙ2 |

Esterification

Reacts with carboxylic acids or acyl chlorides to form esters:

-

Acetic Anhydride : Produces 3-cyclopentylbenzyl acetate in >90% yield under acid catalysis .

Mechanism : Nucleophilic acyl substitution facilitated by protonation of the hydroxyl group.

Dehydration to Alkenes

Under acidic conditions (H₂SO₄, H₃PO₄), this compound eliminates water to form 3-cyclopentylstyrene via an E1 mechanism:

-

Key Intermediate : Stabilized benzylic carbocation.

Yield : 65–72% depending on acid strength and temperature .

Photoredox-Catalyzed Amidation

Visible-light photocatalysis (e.g., Ru(bpy)₃Cl₂) enables direct coupling with amines to form amides:

Conditions :

-

Amine (1.2 equiv), CaCO₃ (1.1 equiv), Ru catalyst (5 mol%), blue LED, 72 h .

Yield : 45–70% for primary amines; lower for sterically hindered substrates .

Catalytic N-Alkylation

Manganese-based catalysts (e.g., Mn1) facilitate N-alkylation with amines:

Table 2: N-Alkylation with Aniline

| Catalyst | Temp (°C) | Yield (%) | Source |

|---|---|---|---|

| Mn1 | 50 | 42 | |

| Mn3 | 50 | >99 |

Radical Reactions

Exposure to hydroxyl radicals (- OH) under ultrasound irradiation initiates:

-

Hydrogen Abstraction : Forms 3-cyclopentylbenzaldehyde as a major product .

-

Ring Fragmentation : Minor pathway yielding cyclopentane derivatives .

Key Insight : - OH reacts at diffusion-limited rates (k ≈ 10¹⁰ M⁻¹s⁻¹), favoring rapid benzyl alcohol consumption .

Ritter Reaction

Reaction with acrylonitrile in acidic media yields N-(3-cyclopentylbenzyl)acrylamide:

Conditions : H₂SO₄, 0–5°C, 12 h .

Yield : ~75% .

Eigenschaften

Molekularformel |

C12H16O |

|---|---|

Molekulargewicht |

176.25 g/mol |

IUPAC-Name |

(3-cyclopentylphenyl)methanol |

InChI |

InChI=1S/C12H16O/c13-9-10-4-3-7-12(8-10)11-5-1-2-6-11/h3-4,7-8,11,13H,1-2,5-6,9H2 |

InChI-Schlüssel |

FAFNXYSBSYRMQW-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(C1)C2=CC=CC(=C2)CO |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.